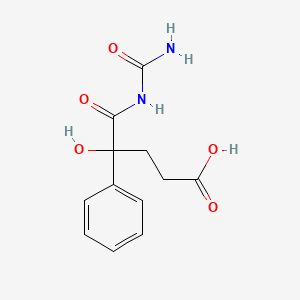

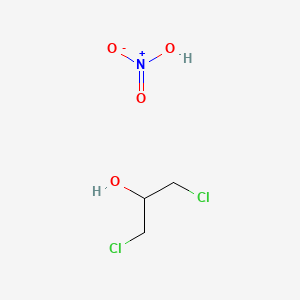

1,3-Dichloropropan-2-ol;nitric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dichloropropan-2-ol: is an organic compound with the molecular formula C₃H₆Cl₂O . It is a colorless liquid that is primarily used as an intermediate in the production of epichlorohydrin. This compound is known for its potential carcinogenic and mutagenic properties . Nitric acid is a highly corrosive and toxic strong acid with the molecular formula HNO₃ . It is commonly used in the production of fertilizers, explosives, and in various industrial processes.

Vorbereitungsmethoden

1,3-Dichloropropan-2-ol: can be synthesized through the chlorination of glycerol or by the reaction of allyl chloride with hypochlorous acid. The industrial production often involves the dehydrochlorination of 1,3-dichloropropan-2-ol to produce epichlorohydrin . The reaction conditions typically include the use of calcium or sodium hydroxide solutions in a reaction-stripping column .

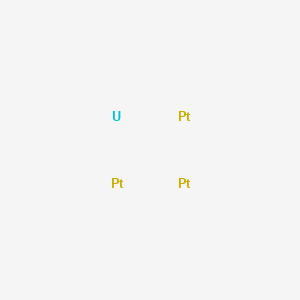

Nitric acid: is produced industrially by the Ostwald process, which involves the catalytic oxidation of ammonia to nitrogen dioxide, followed by the absorption of nitrogen dioxide in water. The reaction conditions include high temperatures and the presence of a platinum-rhodium catalyst.

Analyse Chemischer Reaktionen

1,3-Dichloropropan-2-ol: undergoes various chemical reactions, including:

Dehydrochlorination: This reaction converts 1,3-dichloropropan-2-ol to epichlorohydrin using calcium or sodium hydroxide.

Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other functional groups.

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Nitric acid: is a strong oxidizing agent and participates in various reactions, including:

Oxidation: It oxidizes metals and non-metals, forming nitrates.

Nitration: It is used to introduce nitro groups into organic molecules, such as in the production of nitrobenzene from benzene.

Wissenschaftliche Forschungsanwendungen

1,3-Dichloropropan-2-ol: is used in scientific research primarily as an intermediate in the synthesis of epichlorohydrin, which is further used in the production of epoxy resins . It is also studied for its potential toxicological effects due to its carcinogenic and mutagenic properties .

Nitric acid: has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of various organic and inorganic compounds.

Biology: Employed in the preparation of nitrates and nitrites for biological studies.

Medicine: Utilized in the production of pharmaceuticals and in the analysis of biological samples.

Industry: Used in the production of fertilizers, explosives, and in metal processing.

Wirkmechanismus

The mechanism of action of 1,3-Dichloropropan-2-ol involves its interaction with cellular components, leading to DNA damage and mutagenesis. It is believed to form reactive intermediates that can alkylate DNA, causing mutations and potentially leading to cancer .

Nitric acid: exerts its effects through its strong oxidizing properties. It can oxidize various substrates, leading to the formation of nitrates and nitrites. In biological systems, nitric acid can cause oxidative stress and damage to cellular components.

Vergleich Mit ähnlichen Verbindungen

1,3-Dichloropropan-2-ol: is similar to other chloropropanols, such as 3-monochloropropane-1,2-diol . it is unique in its ability to serve as an intermediate in the production of epichlorohydrin .

Nitric acid: can be compared to other strong acids, such as sulfuric acid and hydrochloric acid . While all are strong acids, nitric acid is unique in its strong oxidizing properties and its ability to nitrate organic compounds.

Eigenschaften

CAS-Nummer |

21981-53-3 |

|---|---|

Molekularformel |

C3H7Cl2NO4 |

Molekulargewicht |

192.00 g/mol |

IUPAC-Name |

1,3-dichloropropan-2-ol;nitric acid |

InChI |

InChI=1S/C3H6Cl2O.HNO3/c4-1-3(6)2-5;2-1(3)4/h3,6H,1-2H2;(H,2,3,4) |

InChI-Schlüssel |

UGTVZDDBPUBFTO-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(CCl)O)Cl.[N+](=O)(O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)

![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)

![2-Methyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14707304.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)